molecular formula C8H15N3 B1380243 2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine CAS No. 1517919-33-3

2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine

Cat. No. B1380243
CAS RN: 1517919-33-3
M. Wt: 153.22 g/mol
InChI Key: ZUFBLKYJCLHSDW-UHFFFAOYSA-N
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Description

“2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine” is a chemical compound with the CAS Number: 1517919-33-3. It has a molecular weight of 153.23 and its IUPAC name is 2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15N3/c1-8(2,6-9)7-11-5-3-4-10-11/h3-5H,6-7,9H2,1-2H3 . This indicates that the compound has 8 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms.

Scientific Research Applications

Medicinal Chemistry: Antileishmanial and Antimalarial Applications

2,2-Dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine: has shown promise in the field of medicinal chemistry, particularly in the development of treatments for parasitic diseases. A study highlighted its potential in vitro antipromastigote activity, which is significant in the treatment of leishmaniasis . The compound’s ability to fit well into the active site of the enzyme LmPTR1, with a lower binding free energy, suggests its potential as a lead compound for antileishmanial drugs.

Drug Synthesis: Imidazole Derivatives

The compound serves as a precursor in the synthesis of imidazole derivatives. Imidazole rings are a core component of many pharmacologically active molecules, including drugs with antibacterial, antifungal, and antiviral properties . The versatility of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine in synthesizing various imidazole-containing compounds makes it a valuable asset in drug discovery and development.

Chemical Synthesis: Heterocyclic Compound Formation

This compound is utilized in the formation of heterocyclic compounds, which are crucial in the development of new therapeutic agents. Its structure allows for the creation of diverse heterocyclic systems that can be tailored for specific biological activities .

Material Science: Organic Synthesis Building Block

In material science, 2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine is used as a building block in organic synthesis. Its stability and reactivity make it suitable for constructing complex organic molecules that can be used in various materials, including polymers and organic electronic devices .

Analytical Chemistry: Chromatography and Spectroscopy

The compound’s unique properties are exploited in analytical chemistry, particularly in chromatography and spectroscopy techniques. It can serve as a standard or a reagent in the qualitative and quantitative analysis of chemical substances .

Biochemistry: Enzyme Inhibition Studies

Due to its structural features, 2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine is a candidate for enzyme inhibition studies. It can be used to investigate the interaction with various enzymes, which is essential for understanding disease mechanisms and developing new drugs .

Safety And Hazards

The compound has been classified with the GHS05 pictogram, indicating that it is corrosive. The hazard statement is H314, which means it causes severe skin burns and eye damage. Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

properties

IUPAC Name

2,2-dimethyl-3-pyrazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8(2,6-9)7-11-5-3-4-10-11/h3-5H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFBLKYJCLHSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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